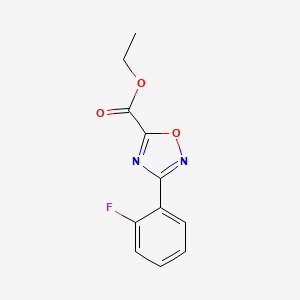

Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a compound that is likely to possess interesting chemical and biological properties due to the presence of the oxadiazole ring and the fluorophenyl group. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, suggesting potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as refluxing specific precursors or employing one-pot synthesis methods. For instance, a one-pot synthesis method using sodium dithionite as a reductive cyclizing agent in DMSO medium was employed to create ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate . Similarly, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was synthesized using trisodium citrate dihydrate as a catalyst . These methods could potentially be adapted for the synthesis of Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using single-crystal X-ray diffraction, which provides detailed information about the crystal system, lattice parameters, and intermolecular interactions . For example, the crystal structure of a compound with a 4-fluorophenyl group was found to crystallize in the orthorhombic space group . These analyses are crucial for understanding the molecular conformation and potential reactivity of Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures to Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate can be inferred from their interactions with biological targets or their behavior in various chemical environments. For instance, compounds with the oxadiazole moiety have shown remarkable anti-TB activity and superior anti-microbial activity . These findings suggest that Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate may also exhibit significant biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as NMR, IR, Mass spectral studies, and thermogravimetric analysis (TGA) . These studies provide insights into the stability, solubility, and electronic properties of the compounds. For example, the synthesized compounds were characterized by their crystalline systems and the presence of specific intermolecular hydrogen bonds, which could influence the solubility and melting points of these materials .

科学的研究の応用

-

(E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one

- Application Summary : This compound is used in the synthesis of nitrogen heterocycles, which are very relevant in the construction of diversity-oriented libraries .

- Methods of Application : The starting material, a derivative of ethyl 3-oxo-3-phenylpropanoate, was treated with 2-aminopyridine in refluxing toluene containing acetic acid as a catalyst to yield the β-ketoamide .

- Results or Outcomes : This transformation proceeded through a domino process comprising an initial bromination, cyclization via an intramolecular S N reaction, and a final keto-enol tautomerism, and allows generation of the fused heterocyclic system and installation of the acyl substituent in a single operation .

-

- Application Summary : 2-Fluorodeschloroketamine is a dissociative anesthetic related to ketamine. Its sale and use as a designer drug has been reported in various countries . It is an analogue of ketamine where the chlorine group has been replaced by fluorine .

- Methods of Application : The synthesis of 2-FDCK was first described in a 2013 paper as part of a larger effort to synthesize and evaluate new anesthetic drugs based on ketamine and its analogues .

- Results or Outcomes : Due to its recent emergence, the pharmacological specifics of the compound are mostly unclear, but effects are reported to be similar to its parent compound, ketamine .

-

(E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one

- Application Summary : This compound is used in the synthesis of nitrogen heterocycles, which are very relevant in the construction of diversity-oriented libraries .

- Methods of Application : The starting material, a derivative of ethyl 3-oxo-3-phenylpropanoate, was treated with 2-aminopyridine in refluxing toluene containing acetic acid as a catalyst to yield the β-ketoamide .

- Results or Outcomes : This transformation proceeded through a domino process comprising an initial bromination, cyclization via an intramolecular S N reaction, and a final keto-enol tautomerism, and allows generation of the fused heterocyclic system and installation of the acyl substituent in a single operation .

-

- Application Summary : 2-Fluorodeschloroketamine is a dissociative anesthetic related to ketamine. Its sale and use as a designer drug has been reported in various countries . It is an analogue of ketamine where the chlorine group has been replaced by fluorine .

- Methods of Application : The synthesis of 2-FDCK was first described in a 2013 paper as part of a larger effort to synthesize and evaluate new anesthetic drugs based on ketamine and its analogues .

- Results or Outcomes : Due to its recent emergence, the pharmacological specifics of the compound are mostly unclear, but effects are reported to be similar to its parent compound, ketamine .

-

tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate

- Application Summary : Ketoreductases capable of performing chiral selective reduction in this compound to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened .

- Methods of Application : ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation. Dimethylsulfoxide (10% V/V) was the best co-solvent, and the optimum parameters were 40 °C, pH 7.0 .

- Results or Outcomes : The study demonstrated the potential of using ketoreductases for chiral selective reduction .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHYBXRGMMEZJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)

![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)

![4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B1327077.png)

![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)

![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)

![2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1327087.png)

![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)

![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)

![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)